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Introduction

In the face of rising antimicrobial resistance, particularly among Gram-negative pathogens, the
development of novel antibiotics is a critical global health priority. Polymyxins, such as colistin
and polymyxin B, have re-emerged as last-resort treatments for multidrug-resistant (MDR)
Gram-negative infections. However, their clinical utility is significantly hampered by a high
incidence of nephrotoxicity. This has driven the search for new polymyxin analogs with an
improved safety profile. SPR206, a novel polymyxin derivative, was developed by Spero
Therapeutics to address this unmet medical need. It was designed to retain the potent
antibacterial activity of its predecessors while minimizing kidney toxicity. This technical guide
provides an in-depth overview of the discovery, mechanism of action, preclinical development,
and clinical evaluation of SPR206.

Discovery and Optimization

The discovery of SPR206 was the result of a systematic structure-activity relationship (SAR)
and structure-toxicity relationship (STR) study aimed at dissociating the antibacterial efficacy of
polymyxins from their inherent nephrotoxicity.[1][2] Researchers at Spero Therapeutics and
their collaborators synthesized and evaluated a series of polymyxin B nonapeptide analogs.[1]
[2] The core hypothesis was that modifications to the N-terminal fatty acyl tail and the cyclic
peptide core could modulate the molecule's interaction with mammalian cell membranes,
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particularly in the renal tubules, without compromising its ability to disrupt the outer membrane
of Gram-negative bacteria.

A key finding was that compounds with a beta-branched aminobutyrate N-terminus bearing an
aryl substituent demonstrated a promising combination of low cytotoxicity in human kidney
proximal tubule epithelial (HK-2) cells and reduced kidney exposure in mouse models.[1][2]
This strategic chemical modification led to the identification of SPR206 as a lead candidate for
clinical development.[1][2]

Mechanism of Action

Like other polymyxins, SPR206 exerts its bactericidal effect by targeting the outer membrane of
Gram-negative bacteria. The initial and crucial step in its mechanism of action is the
electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of
SPR206 and the negatively charged phosphate groups of the lipid A component of
lipopolysaccharide (LPS) in the bacterial outer membrane.[1][2] This interaction displaces
divalent cations (Ca2* and Mg?*) that stabilize the LPS layer, leading to a disruption of the
outer membrane's integrity.[3] This destabilization allows SPR206 to permeate the outer
membrane and subsequently disrupt the inner cytoplasmic membrane, leading to leakage of
cellular contents and ultimately, bacterial cell death.[1][2]
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Figure 1. Simplified signaling pathway of SPR206's mechanism of action.

Preclinical Development
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In Vitro Activity

SPR206 has demonstrated potent in vitro activity against a broad spectrum of clinically
important Gram-negative pathogens, including multidrug-resistant strains.[4][5] Its activity, as
measured by minimum inhibitory concentrations (MICs), is often superior to that of colistin.[6]
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SPR206 SPR206 Colistin Colistin
. Number of
Organism MICso MICo0 MICso MICo0
Isolates
(mglL) (mglL) (mglL) (mglL)
Acinetobacter
. 238 0.12 0.5 0.5 1
baumannii
Pseudomona
) 450 0.25 0.25-0.5 1 1
s aeruginosa
Klebsiella
) - 0.06 0.25 0.25 0.5
pneumoniae
Escherichia
) - 0.06 0.12 0.25 0.25
coli
Enterobacter
ales (non-
- 0.06 0.25 - -
Morganellace
ae)
Carbapenem-
Resistant
- 0.06 0.5 - -
Enterobacter
ales (CRE)
MDR A.
. 83 0.12 1 0.5 1
baumannii
XDR A.
- 35 0.12 0.25 0.5 1
baumannii
MDR P.
] 80 0.25 0.5 1 1
aeruginosa
XDR P.
) 36 0.25 0.5 1 1
aeruginosa

Table 1. In Vitro Activity of SPR206 against Gram-Negative Pathogens.[4][5][6]

In Vivo Efficacy
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In various murine infection models, including thigh, lung, and urinary tract infection models,

SPR206 demonstrated efficacy comparable or superior to polymyxin B in reducing bacterial
burden.[6][7] In a neutropenic mouse pneumonia model with A. baumannii, SPR206 showed
significant efficacy.[8]

Safety Pharmacology and Toxicology

A key differentiator for SPR206 is its improved preclinical safety profile compared to older
polymyxins.

Assay Polymyxin B SPR206

In Vitro Cytotoxicity (HK-2

cells)
Significantly higher than

ICso Baseline J ) Y
Polymyxin B

In Vivo Nephrotoxicity (Mouse

Model)

Kidney Exposure (4h post-

yEe the Higher Lower

dose)

Table 2. Comparative Preclinical Safety Profile of SPR206.[1][2]

Preclinical toxicology studies in rats and monkeys showed that SPR206 was generally well-
tolerated at exposures anticipated to be required for efficacy, with a low risk for respiratory,
central nervous system, or cardiovascular events.[1]

Clinical Development

SPR206 advanced into clinical trials to evaluate its safety, tolerability, and pharmacokinetics in
humans.

Phase 1 Studies

A first-in-human, single- and multiple-ascending dose study in healthy volunteers demonstrated
that SPR206 was generally well-tolerated.[1][9] The pharmacokinetic profile was characterized
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by dose-proportional exposure.[9] Importantly, no evidence of nephrotoxicity was observed at
anticipated therapeutic doses.[10]

A Phase 1 bronchoalveolar lavage (BAL) study in healthy volunteers was conducted to assess
the penetration of SPR206 into the lungs.[10][11] The results showed that SPR206 achieved
concentrations in the lung epithelial lining fluid (ELF) that were predicted to be therapeutic
against target pathogens.[10][12]

Parameter Value

Single Ascending Dose (50-300 mg)

Cmax 3.94 to 25.82 mg/L
AUCo-inf 12.42 t0 101.67 h-mg/L
Elimination Half-life 2.86 to 4.32 hours

Multiple Ascending Dose (75 and 100 mg gq8h)

Steady State Achieved Day 2
Accumulation Ratio (Cmax and AUC) 1.12t0 1.3
Elimination Half-life 4.71 to 6.18 hours

Urinary Excretion

Mean Cumulative Fraction (unchanged drug) 23.70% to 47.10%

Pulmonary Pharmacokinetics (100 mg q8h)

Mean ELF to Unbound Plasma Concentration
_ 0.264
Ratio

Mean AM to Unbound Plasma Concentration
. 0.328
Ratio

Table 3. Summary of SPR206 Phase 1 Pharmacokinetic Parameters in Healthy Volunteers.[12]

Phase 2 IND Clearance
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In February 2024, Spero Therapeutics announced that the U.S. Food and Drug Administration
(FDA) had cleared its Investigational New Drug (IND) application to evaluate SPR206 in a
Phase 2 clinical trial for hospital-acquired and ventilator-associated bacterial pneumonia
(HABP/VABP).[3]

Discontinuation of Development

Despite the promising preclinical and early clinical data, Spero Therapeutics announced in the
first quarter of 2025 a reprioritization of its pipeline, which included the discontinuation of the
SPR206 development program.

Experimental Protocols
Antimicrobial Susceptibility Testing

e Method: Broth microdilution was performed according to the guidelines of the Clinical and
Laboratory Standards Institute (CLSI).[4]

» Media: Cation-adjusted Mueller-Hinton broth was used.[2]
e Inoculum: Bacterial isolates were grown to a standardized concentration.

o Procedure: Two-fold serial dilutions of SPR206 and comparator agents were prepared in 96-
well microtiter plates. The bacterial suspension was added to each well.

e |ncubation: Plates were incubated at 35°C for 16-20 hours.

o Endpoint: The MIC was determined as the lowest concentration of the antibiotic that
completely inhibited visible bacterial growth.

In Vitro Cytotoxicity Assay

e Cell Line: Human kidney proximal tubule epithelial cells (HK-2) were used.[2]
o Culture: Cells were grown to confluence in appropriate cell culture medium.

o Treatment: Cells were incubated with various concentrations of SPR206 or comparator
compounds for 24 hours at 37°C in a 5% COz2 incubator.[2]
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 Viability Assessment: Cell viability was measured using a resazurin-based assay.[2]

o Data Analysis: The half-maximal inhibitory concentration (ICso) was calculated from the
dose-response curve.
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Figure 2. SPR206 Development and Discontinuation Workflow.

Conclusion

SPR206 emerged from a rational drug design program as a promising next-generation
polymyxin with potent activity against MDR Gram-negative bacteria and a significantly
improved preclinical safety profile, particularly with respect to nephrotoxicity. Early clinical data
in healthy volunteers were encouraging, demonstrating good tolerability and favorable
pharmacokinetics, including penetration into the lungs. Despite its scientific merits and the
clearance of its IND for Phase 2 trials, the development of SPR206 was discontinued due to a
strategic pipeline reprioritization. The story of SPR206's discovery and development provides
valuable insights into the challenges and complexities of antibiotic research and development,
even for promising candidates that address critical unmet medical needs. The data and
methodologies presented in this guide can serve as a valuable resource for researchers and
professionals in the field of antimicrobial drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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